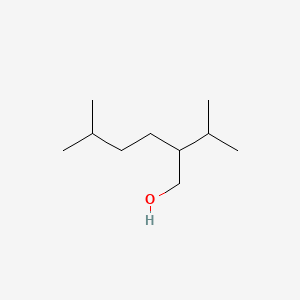

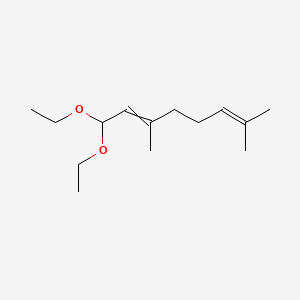

Citraldiethylacetal

Übersicht

Beschreibung

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with the molecular formula C14H26O2This compound is commonly used in the fragrance and flavor industry due to its fresh and fruity scent .

Wissenschaftliche Forschungsanwendungen

1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

Industry: Widely used in the fragrance and flavor industry to impart citrus notes to various products

Wirkmechanismus

Target of Action

Citral diethyl acetal is a synthetic compound that is widely used as a flavor and fragrance agent It is known to have a citrus-like odor and flavor, suggesting that it may interact with olfactory receptors .

Mode of Action

It is known that the compound is an acetal, which is formed through a reaction involving a carbonyl compound (an aldehyde or ketone) and an alcohol . This reaction could potentially influence its interaction with its targets.

Biochemical Pathways

Given its structural similarity to citral, a compound known to have anti-inflammatory effects , it is possible that Citral diethyl acetal may also interact with inflammatory pathways.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body

Result of Action

Given its use as a flavor and fragrance agent, it is likely that the compound interacts with olfactory receptors to produce a citrus-like scent and flavor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Citral diethyl acetal. For instance, the compound may be sensitive to prolonged exposure to moisture and will decompose on heating . Therefore, it should be stored under refrigerated temperatures and protected from moisture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

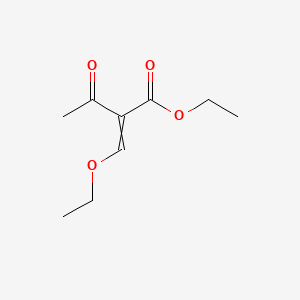

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is typically synthesized through the reaction of citral with ethanol in the presence of an acid catalyst. The reaction involves the formation of an acetal linkage between the citral and ethanol, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of 1,1-diethoxy-3,7-dimethylocta-2,6-diene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

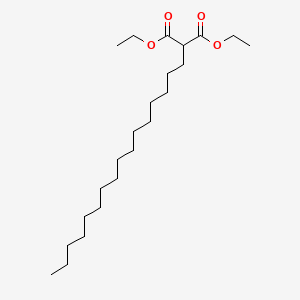

1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be compared with other similar compounds, such as:

1,1-Dimethoxy-3,7-dimethylocta-2,6-diene: Similar structure but with methoxy groups instead of ethoxy groups.

Citral: The parent compound from which 1,1-diethoxy-3,7-dimethylocta-2,6-diene is derived.

Geranyl methyl ether: Another monoterpenoid with a similar structure but different functional groups

These comparisons highlight the uniqueness of 1,1-diethoxy-3,7-dimethylocta-2,6-diene in terms of its chemical properties and applications.

Eigenschaften

CAS-Nummer |

7492-66-2 |

|---|---|

Molekularformel |

C14H26O2 |

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

1,1-diethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3 |

InChI-Schlüssel |

NTXGFKWLJFHGGJ-UHFFFAOYSA-N |

SMILES |

CCOC(C=C(C)CCC=C(C)C)OCC |

Isomerische SMILES |

CCOC(/C=C(/C)\CCC=C(C)C)OCC |

Kanonische SMILES |

CCOC(C=C(C)CCC=C(C)C)OCC |

Siedepunkt |

140.00 to 142.00 °C. @ 15.00 mm Hg |

Dichte |

0.866 at 70 °F (NTP, 1992) - Less dense than water; will float 0.864-0.879 |

Key on ui other cas no. |

7492-66-2 |

Physikalische Beschreibung |

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992) colourless liquid with a mild, green, citrusy, herbaceous odou |

Löslichkeit |

less than 0.1 mg/mL at 72 °F (NTP, 1992) insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Dampfdruck |

19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

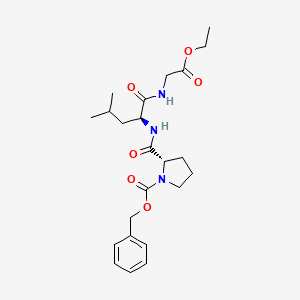

Feasible Synthetic Routes

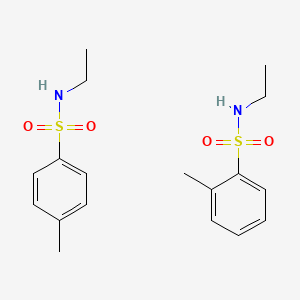

Q1: What are the primary methods for synthesizing Citral diethyl acetal, and what are their respective advantages?

A1: Two main methods are reported for synthesizing Citral diethyl acetal:

- Using a composite supported strong acid catalyst: This method, described in [], utilizes a PhSO₃H/Na₂SO₄·CaSO₄ catalyst and achieves high yields (93-94%) with a simple one-step reaction between Citral and anhydrous ethanol. This method boasts fast reaction times and high crude product purity.

- Using a strong acidic sulfonic resin catalyst: [] details this method, which offers the benefit of a reusable catalyst without significant activity loss after repeated cycles. This method utilizes milder reaction conditions compared to the first method.

Q2: How does Citral diethyl acetal influence adipogenesis, and which genes are implicated in this process?

A2: Research suggests that Citral diethyl acetal can modulate adipogenesis, likely through multiple mechanisms. [] demonstrates that it inhibits lipid accumulation in 3T3-L1 cells, potentially by downregulating the expression of key genes involved in lipid metabolism. These genes include:

Q3: Has Citral diethyl acetal shown potential in targeting specific diseases, and what mechanisms are proposed for its action?

A3: Preliminary research indicates potential applications for Citral diethyl acetal in addressing specific diseases:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)